4-Phenyl-1,2,3-selenadiazole
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Overview
Description
4-Phenyl-1,2,3-selenadiazole is an organoselenium compound with the molecular formula C8H6N2Se. It belongs to the class of selenadiazoles, which are heterocyclic compounds containing selenium, nitrogen, and carbon atoms in a ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyl-1,2,3-selenadiazole can be synthesized through several methods. One common approach involves the reaction of 4-aminoacetophenone with phenol derivatives to form semicarbazone derivatives, which are then converted into 1,2,3-selenadiazoles using selenium dioxide in cold glacial acetic acid . Another method involves a one-pot synthesis using arylaldehydes, hydrazine, and elemental selenium with molecular iodine as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,2,3-selenadiazole undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For example, nucleophilic attack by phosphines on this compound leads to the formation of selenophosphoranes and substituted acetylenes .
Common Reagents and Conditions:
Nucleophilic Substitution: Tributyl- and triphenylphosphines are common reagents used in nucleophilic substitution reactions with this compound.
Oxidation: Selenium dioxide is used as an oxidizing agent in the synthesis of 1,2,3-selenadiazoles.
Major Products:
Selenophosphoranes: Formed from the reaction with phosphines.
Substituted Acetylenes: Another product of nucleophilic substitution reactions.
Scientific Research Applications
4-Phenyl-1,2,3-selenadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2,3-selenadiazole involves its interaction with molecular targets and pathways in biological systems. For instance, it can chelate certain metal ions in vivo, enhancing tissue permeability and stability due to its aromaticity . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4-Phenyl-1,2,3-thiadiazole: Similar in structure but contains sulfur instead of selenium.
5-Phenyl-1,3,4-selenadiazole: Another selenadiazole derivative with different substitution patterns.
Uniqueness: 4-Phenyl-1,2,3-selenadiazole is unique due to its specific substitution pattern and the presence of selenium, which imparts distinct chemical and biological properties. Compared to its sulfur analogs, selenadiazoles generally exhibit lower toxicity and better stability in biological systems .
Biological Activity
4-Phenyl-1,2,3-selenadiazole is a selenium-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the selenadiazole family, which is recognized for its unique chemical properties and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and insecticidal properties, supported by research findings and data tables.
- Molecular Formula : C8H6N2Se
- Molecular Weight : 202.11 g/mol
- CAS Number : 27892-68-8
- IUPAC Name : this compound
The biological effects of this compound are attributed to its interaction with various cellular components. Notably, its anticancer activity is linked to the induction of apoptosis through the activation of caspase pathways. The compound appears to disrupt cellular processes by generating reactive oxygen species (ROS), which can lead to cell death in cancer cells.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies. It has shown effectiveness against different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the IC50 values for various cancer cell lines:
The cytotoxic effects are primarily due to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Insecticidal Activity
This compound has also been investigated for its insecticidal properties. Studies indicate that it can effectively control pest populations such as aphids and whiteflies.
Insect Species | LC50 (µg/mL) |
---|---|
Aphis gossypii | 20 |
Trialeurodes vaporariorum | 25 |
Case Studies
- Antibacterial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of selenadiazoles exhibited enhanced antibacterial activity compared to traditional antibiotics. The study highlighted the potential of these compounds in treating resistant bacterial infections .
- Anticancer Research : A recent investigation published in Cancer Letters found that this compound induced apoptosis in MCF-7 cells via ROS generation and mitochondrial dysfunction . This study suggests a promising avenue for developing new anticancer agents based on selenadiazole scaffolds.
- Insecticidal Efficacy : Research conducted at a leading agricultural university showed that formulations containing this compound significantly reduced pest populations in controlled field trials . This finding supports its potential use as a biopesticide.
Properties
CAS No. |
25660-64-4 |
---|---|
Molecular Formula |
C8H6N2Se |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
4-phenylselenadiazole |
InChI |
InChI=1S/C8H6N2Se/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H |
InChI Key |
LEWDFWSHOZUNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[Se]N=N2 |
Origin of Product |
United States |
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